Fmoc-Orn(Boc)-OPfp
Overview
Description
“Fmoc-Orn(Boc)-OH” is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides . This compound is useful in preparing cyclic peptides and special arginine derivates .
Synthesis Analysis
“Fmoc-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It is also used in the synthesis of glycated building blocks during solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of “Fmoc-Orn(Boc)-OPfp” is C31H29F5N2O6 . The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .Chemical Reactions Analysis
“Fmoc-Orn(Boc)-OH” is a standard building block for the introduction of D-ornithine amino-acid residues by Fmoc SPPS . It is also used in the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities .Physical And Chemical Properties Analysis
“Fmoc-Orn(Boc)-OH” is a solid substance . Its empirical formula is C25H30N2O6 , and its molecular weight is 454.52 g/mol . It is soluble in methanol .Scientific Research Applications
Solid-Phase Peptide Synthesis : Fmoc-Orn(Boc)-OPfp is used in solid-phase peptide synthesis, particularly in combination with other coupling reagents like carbodiimides, active esters, and uronium and phosphonium salts. This usage enhances reactivity and reduces racemization, especially for peptides containing natural or hindered amino acids (Kates et al., 1996).
Glycopeptide Synthesis : The compound is instrumental in the synthesis of glycopeptides. For instance, it's been used for coupling with crude 1-glycosylamines to create Nβ-glycosides of Fmoc-Asn-OH, which are then employed in the solid-phase synthesis of glycopeptides (Ürge et al., 1991).
Hydrogelation and Self-Assembly : In the study of Fmoc-tripeptides, this compound shows significant influence on the self-assembly properties and hydrogelation. This application is crucial in creating structured materials like anisotropic fibrils and hydrogels with specific mechanical properties (Cheng et al., 2010).
Synthesis of Oligosaccharide Mimetics : It's used in the synthesis of glycopeptide libraries, providing a novel approach to rapidly identify mimetics of oligosaccharides. The building blocks, including this compound, aid in the efficient and unambiguous identification of active glycopeptides (Hilaire et al., 1998).
O-Glycopeptide Synthesis : It facilitates the high-yield and stereoselective synthesis of O-glycopeptides, showing significant potential in routine synthesis applications (Gangadhar et al., 2004).
Cyclic and Disulfide-Bridged Peptides Synthesis : It is used in the synthesis of cyclic peptides and disulfide-bridged peptides, which has applications in the development of bioactive compounds (Simmonds et al., 2009).
Synthesis of Fmoc/Boc/Cbz-Protected Peptidyl Alcohols : The compound plays a role in the synthesis of protected peptidyl alcohols, which is crucial for the development of peptide-based pharmaceuticals (Lalithamba & Sureshbabu, 2010).
Mechanism of Action
Target of Action
Fmoc-Orn(Boc)-OPfp is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acid residues in the peptide chain that it is being used to construct .
Mode of Action
The compound works by facilitating the formation of peptide bonds in Solid Phase Peptide Synthesis (SPPS) . The Fmoc group acts as a temporary protecting group for the N-terminus of the peptide chain, and is cleaved by secondary amines such as piperidine . The Boc group acts as a protecting group for the side chain of the amino acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the key connections between amino acids in a peptide chain .
Pharmacokinetics
Its bioavailability would be dependent on the specific experimental conditions and the nature of the peptide being synthesized .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with specific sequences of amino acids . This can be used for a variety of research purposes, including the study of protein function, the development of new drugs, and the design of novel enzymes and vaccines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide bond formation can be affected by the pH, temperature, and solvent conditions of the reaction . Additionally, the stability of the compound can be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-Orn(Boc)-OPfp plays a significant role in biochemical reactions. It is the substrate for ornithine-δ-aminotransferase (OAT, 10q26), which catalyzes proline synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .
Cellular Effects
This compound has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability compared to unconjugated GFP-labeled peptides . This suggests that this compound may influence cell function by altering the permeability of cells to certain molecules.
Molecular Mechanism
The molecular mechanism of this compound is largely tied to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed .
Metabolic Pathways
This compound is involved in the metabolic pathway of proline synthesis, where it serves as a substrate for ornithine-δ-aminotransferase .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLMXCUHPJKIF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F5N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569646 | |
Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123180-69-8 | |
Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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